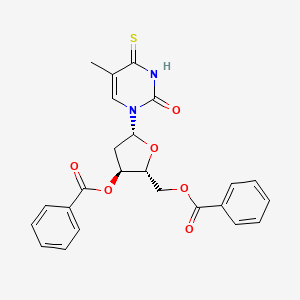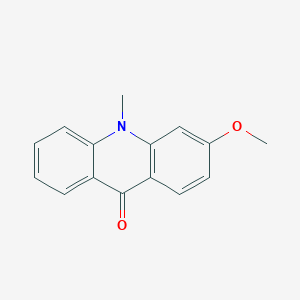![molecular formula C21H18N2O3S B12921825 N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide CAS No. 926283-46-7](/img/structure/B12921825.png)
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Chemical Reactions Analysis
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or biphenyl rings are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other benzoxazole derivatives and sulfonamide compounds. Similar compounds include:
Benzoxazole derivatives: These compounds share the benzoxazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide lies in its combined structural features, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
CAS No. |
926283-46-7 |
|---|---|
Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,18-12-10-17(11-13-18)16-6-2-1-3-7-16)22-15-14-21-23-19-8-4-5-9-20(19)26-21/h1-13,22H,14-15H2 |
InChI Key |
GEBABRHOKNGZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
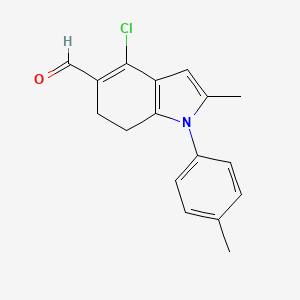

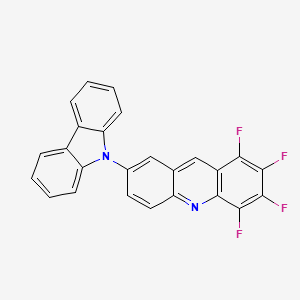
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
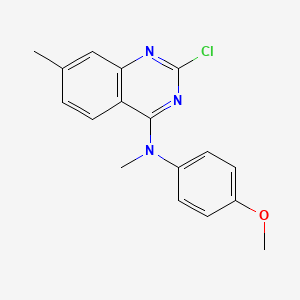
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
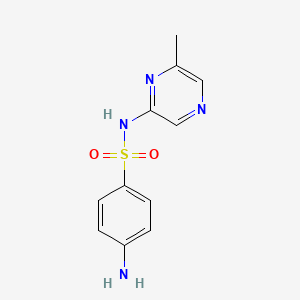
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
